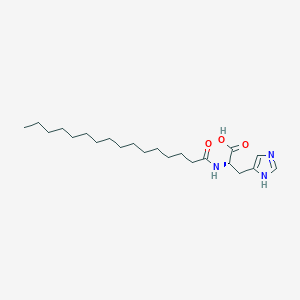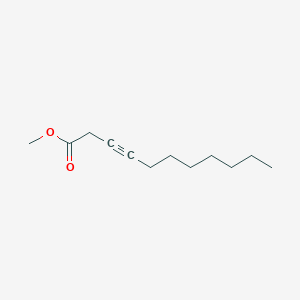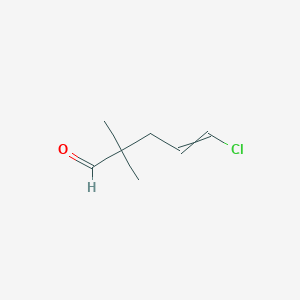![molecular formula C7H11N B14624761 7-Methyl-7-azabicyclo[2.2.1]hept-2-ene CAS No. 55590-26-6](/img/structure/B14624761.png)
7-Methyl-7-azabicyclo[2.2.1]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-7-azabicyclo[221]hept-2-ene is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-7-azabicyclo[2.2.1]hept-2-ene typically involves multiple steps. One common method starts with cyclohex-3-enecarboxylic acid, which undergoes a Curtius reaction followed by stereoselective bromination. The resulting intermediate is then subjected to NaH-mediated intramolecular cyclization . Another approach involves the Diels-Alder reaction of N-substituted pyrroles with acetylenic dienophiles, although this method often yields lower quantities .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in catalytic processes and reaction optimization have made it possible to produce this compound in larger quantities for research and specialized applications .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-7-azabicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The nitrogen atom in the structure allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
7-Methyl-7-azabicyclo[2.2.1]hept-2-ene has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methyl-7-azabicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets. The nitrogen atom in its structure allows it to act as a nucleophile, participating in various chemical reactions. Its bicyclic structure also enables it to fit into specific enzyme active sites, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
7-Azabicyclo[2.2.1]heptane: Similar in structure but lacks the methyl group at the 7-position.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom instead of nitrogen, leading to different chemical properties.
2,7-Diazabicyclo[2.2.1]heptane: Contains an additional nitrogen atom, resulting in different reactivity and applications.
Uniqueness
7-Methyl-7-azabicyclo[2.2.1]hept-2-ene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Properties
CAS No. |
55590-26-6 |
|---|---|
Molecular Formula |
C7H11N |
Molecular Weight |
109.17 g/mol |
IUPAC Name |
7-methyl-7-azabicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H11N/c1-8-6-2-3-7(8)5-4-6/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
KQQWWXIMBLYXKO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


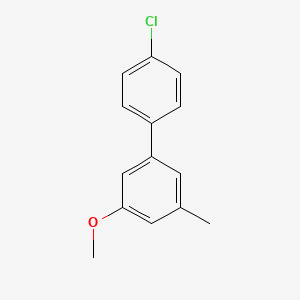

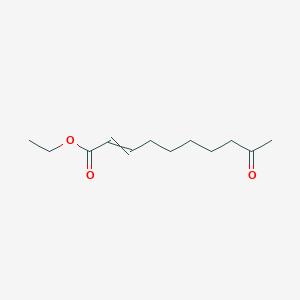



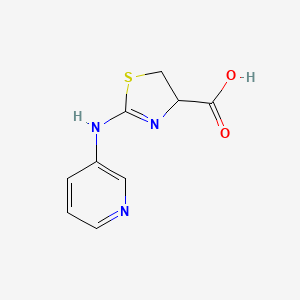

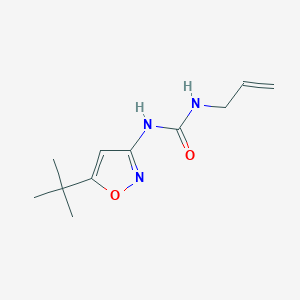
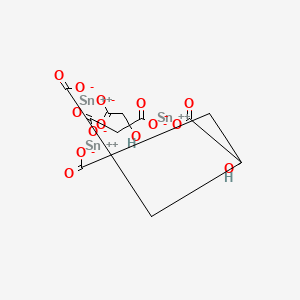
![2-(Trichloromethyl)-1h-imidazo[4,5-b]pyrazine](/img/structure/B14624741.png)
